
Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate has been utilized in various synthetic chemical processes. A study by Yavari and Samzadeh‐Kermani (1998) demonstrated its application in the stereoselective synthesis of cyclobutene derivatives, leading to the production of highly electron-deficient 1,3-dienes through intramolecular Wittig reaction (Yavari & Samzadeh‐Kermani, 1998). Similarly, Moloudi et al. (2018) reported its reaction with diaminomaleonitrile and malononitrile, forming dicyanopyrazine and dicyanobiphenyl derivatives, respectively (Moloudi et al., 2018).
Crystal and Molecular Structure Analysis
The compound has been a subject of structural analysis as well. Achutha et al. (2017) synthesized a derivative and characterized its molecular structure through X-ray diffraction, revealing intramolecular hydrogen bonds and π-π interactions, which contribute to structural stability (Achutha et al., 2017). Another study by Kumar et al. (2016) synthesized a related compound and evaluated its structure using spectral studies and X-ray diffraction, which provided insights into the antimicrobial and antioxidant susceptibilities of the compound (Kumar et al., 2016).
Stereoselective Synthesis and Antimicrobial Activities
Research has also explored the synthesis of various derivatives with potential antimicrobial activities. The work of Naveen et al. (2021) described an effective route for the synthesis of substituted pyrazole, characterizing the compound using various spectroscopic methods and evaluating its antioxidant properties (Naveen et al., 2021). Abdel-Wahab et al. (2008) synthesized pyrazole derivatives from ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate, testing their antimicrobial activity against various pathogens (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as phenoxy herbicides, are known to mimic the auxin growth hormone indoleacetic acid (iaa) . This suggests that Ethyl 4-(4-(4-chlorophenoxy)phenyl)-2,4-dioxobutanoate may also interact with auxin receptors or related targets.
Mode of Action
Based on its structural similarity to phenoxy herbicides, it can be hypothesized that it may act by mimicking the auxin growth hormone . This would result in rapid, uncontrolled growth in targeted organisms, a phenomenon often referred to as "growing to death" .
Biochemical Pathways
Compounds with similar structures have been shown to interfere with the normal functioning of the auxin pathway . This can lead to downstream effects such as uncontrolled cell proliferation and growth.
Result of Action
Based on its potential mode of action, it can be hypothesized that it may cause uncontrolled growth and proliferation in targeted cells or organisms .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . For instance, the efficacy of phenoxy herbicides can be influenced by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
ethyl 4-[4-(4-chlorophenoxy)phenyl]-2,4-dioxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO5/c1-2-23-18(22)17(21)11-16(20)12-3-7-14(8-4-12)24-15-9-5-13(19)6-10-15/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBASMSEIMZMQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



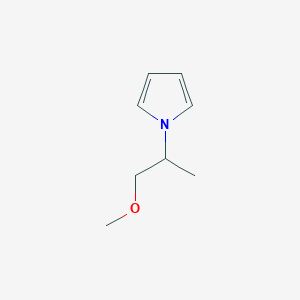

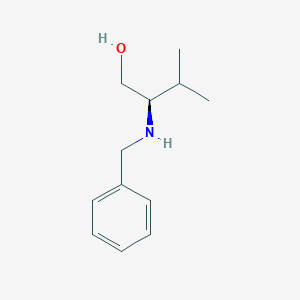
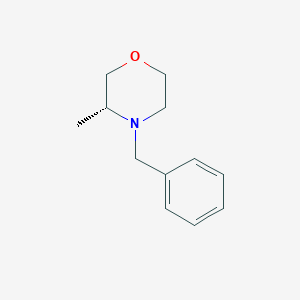

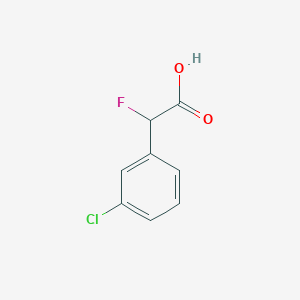
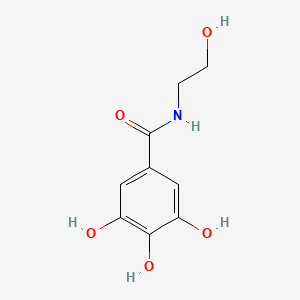

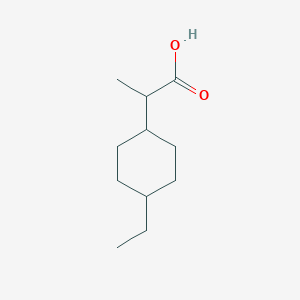
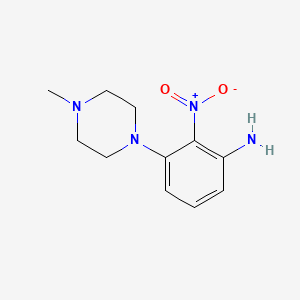
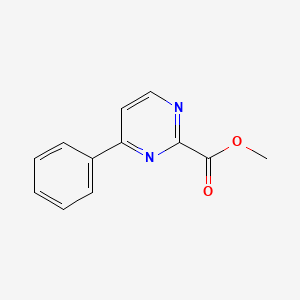
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)

